molecular formula C80H107Cl3N11O27P B1663081 特拉万星盐酸盐 CAS No. 560130-42-9

特拉万星盐酸盐

货号 B1663081
CAS 编号: 560130-42-9
分子量: 1792.1 g/mol
InChI 键: GSSIWSIRBWAZHG-ACOPVEIWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telavancin is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .


Synthesis Analysis

Telavancin was discovered by modifying the chemical structure of vancomycin and belongs to the group of lipoglycopeptides . It employs its antimicrobial potential through two distinct mechanisms of action: inhibition of bacterial cell wall synthesis and induction of bacterial membrane depolarization and permeabilization .


Molecular Structure Analysis

Telavancin has a relatively high molecular weight of 1755.63 g/mol and is poorly soluble in water . The only available intravenous formulation, named Vibativ®, has been modified with the solubilizer hydroxypropylbetadex (HP-β-CD) to enhance solubility .


Chemical Reactions Analysis

Telavancin has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . It prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala .


Physical And Chemical Properties Analysis

Telavancin is a white solid . Despite its high plasma–protein binding of 90% and relatively low volume of distribution (Vd) of approximately 11 L, telavancin shows near complete equilibration of the free fraction in plasma with soft tissue .

科学研究应用

作用机制

特拉万星盐酸盐是一种脂糖肽类抗生素,用于治疗革兰氏阳性菌引起的感染。研究表明,它通过双重机制发挥作用:抑制细胞壁合成并破坏膜屏障功能。特拉万星的杀菌作用部分归因于它与细菌膜的相互作用,特别是与细胞壁前体脂质 II 的结合。这种相互作用导致膜去极化,这对其抗菌特性至关重要 (Lunde et al., 2009)

抗菌效力

研究强调了特拉万星对一系列革兰氏阳性菌的有效活性,包括金黄色葡萄球菌,既包括对甲氧西林敏感的菌株,也包括对甲氧西林耐药的菌株 (MRSA),以及耐万古霉素肠球菌。它的疗效对各种链球菌组显着,表明其具有广谱作用 (Draghi et al., 2008), (Draghi et al., 2008)

治疗菌血症感染的潜力

特拉万星已被探索用于治疗菌血症感染,特别是由金黄色葡萄球菌引起的菌血症感染。虽然需要更多临床数据,但实验模型和有限的临床数据支持其在这种情况下的潜在用途 (Corey et al., 2014)

与万古霉素的比较研究

多项研究将特拉万星与万古霉素进行比较,用于治疗革兰氏阳性菌引起的复杂皮肤和皮肤结构感染。这些研究表明,特拉万星至少与万古霉素一样有效,尤其是在感染由耐甲氧西林金黄色葡萄球菌引起的患者中 (Stryjewski et al., 2008)

发现和开发途径

特拉万星从发现到获得 FDA 批准及其未来的发展方向的历程已被详细阐述,突出了其开发中的挑战和进步。特拉万星的独特特性,包括其双重作用机制,一直是其作为革兰氏阳性菌感染治疗药物的旅程中的焦点 (Wenzler & Rodvold, 2015)

多功能机制

研究还阐述了特拉万星作为一种多功能脂糖肽,破坏耐甲氧西林金黄色葡萄球菌的细胞壁合成和细胞膜完整性。这种多功能机制赋予了其与万古霉素等其他抗生素相比有益的抗菌特性 (Higgins et al., 2005)

药效学

已评估特拉万星对革兰氏阳性菌的药效学,表明其对临床上相关的革兰氏阳性菌具有有效的浓度依赖性杀伤作用。这一特性支持了特拉万星每日一次给药治疗感染的有效性 (Hegde et al., 2004)

安全和危害

Telavancin should be handled with care to avoid contact with skin and eyes . It has been associated with kidney failure in two clinical trials and showed teratogenic effects in animal studies . It is not classified as a hazardous substance or mixture .

未来方向

Telavancin continues to be supported by ongoing clinical research with the recent launch of the Telavancin Observational Use Registry (TOUR; NCT02288234) in the United States and an international phase 3, randomized trial comparing telavancin with standard therapy for the treatment of patients with complicated S. aureus bacteremia, including endocarditis (NCT02208063) .

属性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIWSIRBWAZHG-ACOPVEIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H107Cl3N11O27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telavancin Hydrochloride

CAS RN

560130-42-9
Record name Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560130-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telavancin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELAVANCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
90
Citations
LA Sorbera, J Castaner - Drugs of the Future, 2004 - access.portico.org
The emergence of multidrug-resistant Gram-positive pathogens has created a need for newer antibacterial agents with improved efficacy. Researchers have focused on modifying the …
Number of citations: 6 access.portico.org
ST Housman, PR Tessier, DP Nicolau… - American journal of …, 2011 - academic.oup.com
… Compatibility With Telavancin Hydrochloride 7.5 mg/mL … Compatibility With Telavancin Hydrochloride 7.5 mg/mL … Description of Drug Incompatibilities With Telavancin Hydrochloride 7.5 …
Number of citations: 17 academic.oup.com
GR Corey, ME Stryjewski, W Weyenberg… - Nature Reviews Drug …, 2009 - go.gale.com
… The trials compared telavancin hydrochloride (10 mg per kg administered intravenously every 24 hours) with vancomycin (1 g administered intravenously every 12 hours) for 7-14 days (…
Number of citations: 55 go.gale.com
LK McCluggage, DA Hussar - Journal of the American Pharmacists …, 2010 - japha.org
… Telavancin hydrochloride is supplied in single-use vials containing the equivalent of 250 and 750 mg telavancin base. The vials should be stored in a refrigerator. The lyophilized …
Number of citations: 1 www.japha.org
B Das, C Sarkar, D Das, A Gupta… - … in Infectious Disease, 2017 - journals.sagepub.com
… Chemical structure of telavancin hydrochloride which is a semisynthetic derivative of vancomycin. … Telavancin hydrochloride exists as an off-white to slightly colored amorphous powder, …
Number of citations: 34 journals.sagepub.com
R Masterton, G Cornaglia, P Courvalin, HM Lode… - International journal of …, 2015 - Elsevier
Telavancin was the first marketed lipoglycopeptide. Although licensed in Europe in 2011 for the treatment of nosocomial pneumonia caused by meticillin-resistant Staphylococcus …
Number of citations: 25 www.sciencedirect.com
KL LaPlante, S Woodmansee… - American Journal of …, 2012 - academic.oup.com
… It is commercially available as a slightly colored lyophilized powder containing telavancin hydrochloride, equivalent to either 250 or 750 mg of telavancin (free base), for iv use. …
Number of citations: 12 academic.oup.com
Z Gu, C Parra, A Wong, A Nguyen, R Cheung… - Current Therapeutic …, 2015 - Elsevier
… of telavancin free base (salt form—telavancin hydrochloride) in the sample. Both of them are … base determination is based on the single reference standard of telavancin hydrochloride. …
Number of citations: 1 www.sciencedirect.com
KL Bunnell, MP Pai, M Sikka… - Antimicrobial agents …, 2018 - Am Soc Microbiol
A recommended total-body-weight (TBW) dosing strategy for telavancin may not be optimal in obese patients. The primary objective of this study was to characterize and compare the …
Number of citations: 10 journals.asm.org
P Matzneller, Z Österreicher, B Reiter… - Journal of …, 2016 - academic.oup.com
… Telavancin hydrochloride was kindly provided by Theravance Biopharma Inc. (San Francisco, CA, USA). Physiological 0.9% saline solution was purchased from Medica Medicare (…
Number of citations: 15 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。